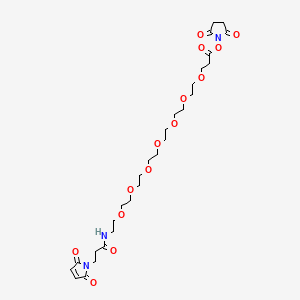
Mal-amido-PEG7-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-amido-PEG7-NHS ester is a polyethylene glycol (PEG) derivative that contains a maleimide group and an N-hydroxysuccinimide (NHS) ester group. This compound is widely used in bioconjugation and drug delivery systems due to its ability to form stable amide bonds with primary amines, making it an essential tool in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amido-PEG7-NHS ester typically involves the reaction of a PEG derivative with maleimide and NHS ester groupsThe NHS ester group is then introduced by reacting the intermediate product with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The final product is typically purified using techniques such as column chromatography and characterized using NMR, HPLC, and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Mal-amido-PEG7-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts readily with primary amines to form stable amide bonds. This reaction is commonly used in bioconjugation to link proteins, peptides, and other biomolecules .
Common Reagents and Conditions
The reaction of this compound with primary amines is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at a pH range of 7-9. The reaction conditions are mild, and the process is usually complete within a few hours .
Major Products Formed
The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in a conjugated product that retains the functional properties of both the PEG linker and the biomolecule .
Scientific Research Applications
Mal-amido-PEG7-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of proteins, peptides, and antibodies for various assays and imaging techniques.
Medicine: Utilized in the development of drug delivery systems, particularly in the creation of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of biocompatible materials and surfaces for medical devices and implants .
Mechanism of Action
The mechanism of action of Mal-amido-PEG7-NHS ester involves the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine group to form an amide bond, releasing N-hydroxysuccinimide as a byproduct. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Comparison with Similar Compounds
Similar Compounds
Mal-PEG-NHS ester: Similar to Mal-amido-PEG7-NHS ester but with different PEG chain lengths.
Azido-PEG-NHS ester: Contains an azido group instead of a maleimide group, used for click chemistry applications.
Fmoc-PEG-NHS ester: Contains a fluorenylmethyloxycarbonyl (Fmoc) group, used in peptide synthesis
Uniqueness
This compound is unique due to its specific combination of a maleimide group and an NHS ester group, which allows for efficient and stable conjugation with thiol and amine groups, respectively. This dual functionality makes it highly versatile for various bioconjugation and drug delivery applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43N3O14/c32-23(5-8-30-24(33)1-2-25(30)34)29-7-10-39-12-14-41-16-18-43-20-22-44-21-19-42-17-15-40-13-11-38-9-6-28(37)45-31-26(35)3-4-27(31)36/h1-2H,3-22H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQUBNCYDLJCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43N3O14 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
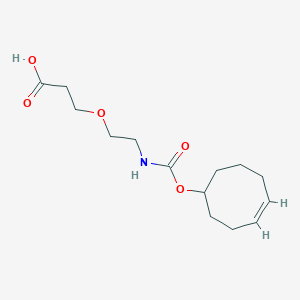
![6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[2-[[(E)-octadec-9-enoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B8116260.png)
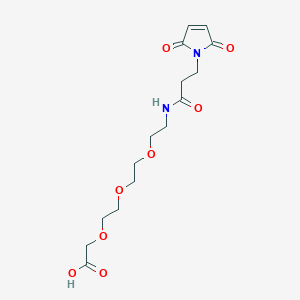
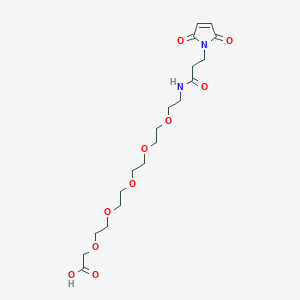
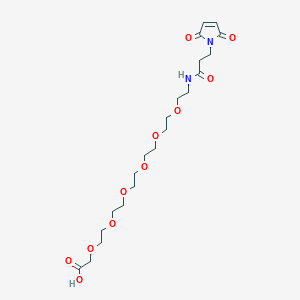
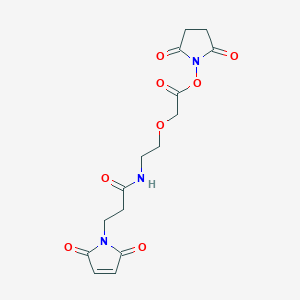
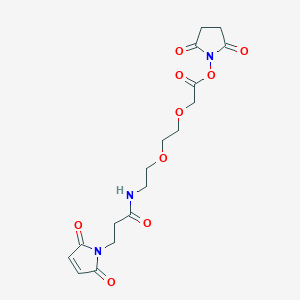
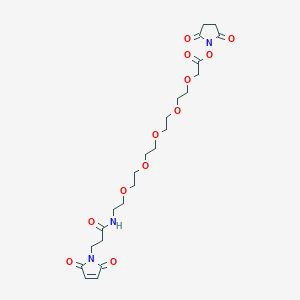
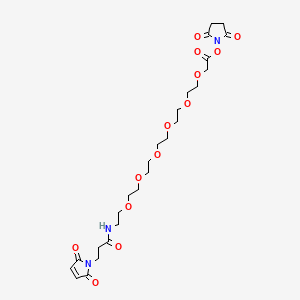
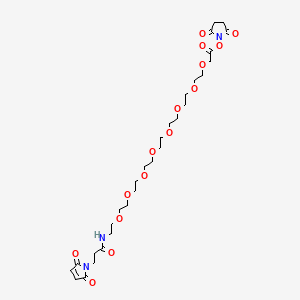
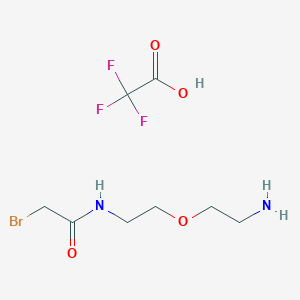
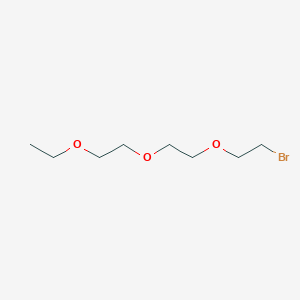
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8116356.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8116359.png)
